Nelivaptan

Vue d'ensemble

Description

Le nélivaptan, également connu sous son nom de code de développement SSR-149 415, est un antagoniste sélectif, actif par voie orale et non peptidique des récepteurs de la vasopressine. Il cible spécifiquement le sous-type V1B des récepteurs de la vasopressine. Ce composé a été initialement développé pour le traitement de l'anxiété et de la dépression, mais son développement a été interrompu en 2008 .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles du nélivaptan impliquent plusieurs étapes, notamment la formation de sa structure centrale et la fonctionnalisation ultérieure. La voie de synthèse détaillée est exclusive et n'est pas divulguée publiquement. Les méthodes de production industrielle impliqueraient généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela comprendrait des étapes telles que la purification, la cristallisation et le contrôle qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Le nélivaptan subit différents types de réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels présents dans le nélivaptan, modifiant potentiellement ses propriétés pharmacologiques.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques au sein du composé.

Applications de la recherche scientifique

Le nélivaptan a été utilisé dans la recherche scientifique principalement pour ses effets thérapeutiques potentiels sur l'anxiété et la dépression. Il a été étudié dans des essais cliniques pour ces affections, bien que son développement ait été interrompu. La capacité du composé à antagoniser sélectivement le récepteur de la vasopressine V1B en fait un outil précieux dans la recherche sur les troubles liés au stress et l'axe hypothalamo-hypophyso-surrénalien (HPA) .

Mécanisme d'action

Le nélivaptan exerce ses effets en se liant sélectivement et en antagonisant le sous-type V1B des récepteurs de la vasopressine. Cette action inhibe les effets de la vasopressine, un neuropeptide impliqué dans la régulation des réponses au stress. En bloquant ces récepteurs, le nélivaptan peut réduire la libération de l'hormone adrénocorticotrope (ACTH) et d'autres hormones liées au stress, ce qui pourrait atténuer les symptômes de l'anxiété et de la dépression .

Applications De Recherche Scientifique

Anxiety and Depression

Nelivaptan has been investigated for its potential use in treating anxiety disorders and major depressive disorder (MDD). Initial studies indicated that blockade of V1B receptors could lead to anxiolytic-like effects, making it a candidate for treating stress-related disorders. A notable clinical trial initiated by HMNC Brain Health aims to assess the efficacy of this compound in patients with treatment-resistant depression (TRD) .

Clinical Trial Details:

- Type: Phase II, double-blind, randomized, placebo-controlled

- Duration: 14 weeks

- Participants: 324 patients with MDD

- Dosage: Fixed dose of 250 mg twice daily

Neuroendocrine Regulation

Research has demonstrated that this compound can influence the HPA axis by reducing levels of adrenocorticotropic hormone (ACTH) and cortisol (CORT) in response to stressors such as heat exposure . These findings suggest that this compound may help mitigate stress-induced hormonal fluctuations, which could be beneficial for individuals with stress-related disorders.

Animal Models

In preclinical studies using rat models, this compound demonstrated significant effects on behavior and hormonal responses:

- Punished Drinking Test: Increased punished drinking at doses of 3 and 10 mg/kg.

- Elevated Plus-Maze Test: Enhanced boldness at doses of 10 and 30 mg/kg.

- Forced Swim Test: Reduced immobility time at doses of 10 mg/kg and above .

These studies provide evidence for the anxiolytic potential of this compound and its ability to alter stress responses.

Case Study: Heat Exposure and HPA Axis Activity

A study investigated the effects of this compound on HPA axis activity during heat exposure. Results indicated that animals treated with this compound showed a decrease in ACTH levels compared to controls, suggesting a regulatory role in stress-induced hormonal release . The findings highlight the compound's potential as a therapeutic agent for managing stress responses.

Data Summary

| Application Area | Study Type | Key Findings |

|---|---|---|

| Anxiety Disorders | Clinical Trial | Efficacy in reducing anxiety symptoms |

| Major Depressive Disorder | Clinical Trial | Positive outcomes in treatment-resistant cases |

| Neuroendocrine Regulation | Preclinical Study | Decreased ACTH and CORT levels under stress |

| Behavioral Studies | Animal Model | Increased boldness; reduced immobility |

Mécanisme D'action

Nelivaptan exerts its effects by selectively binding to and antagonizing the V1B subtype of vasopressin receptors. This action inhibits the effects of vasopressin, a neuropeptide involved in the regulation of stress responses. By blocking these receptors, this compound can reduce the release of adrenocorticotropic hormone (ACTH) and other stress-related hormones, thereby potentially alleviating symptoms of anxiety and depression .

Comparaison Avec Des Composés Similaires

Les composés similaires au nélivaptan comprennent d'autres antagonistes des récepteurs de la vasopressine, tels que :

Balovaptan : Un autre antagoniste sélectif des récepteurs de la vasopressine.

SRX-246 : Un composé ayant des propriétés pharmacologiques similaires.

TS-121 : Un autre antagoniste du récepteur V1B. Le nélivaptan est unique par sa sélectivité spécifique pour le sous-type de récepteur V1B, ce qui le distingue des autres antagonistes des récepteurs de la vasopressine qui peuvent cibler plusieurs sous-types de récepteurs

Activité Biologique

Nelivaptan, also known as SSR149415, is a selective antagonist of the vasopressin receptor 1B (V1bR) that has garnered attention for its potential therapeutic applications, particularly in the treatment of major depressive disorder (MDD) and anxiety disorders. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its effects on the hypothalamic-pituitary-adrenal (HPA) axis, its role in neuropsychiatric conditions, and relevant case studies.

This compound operates primarily by blocking V1b receptors, which are predominantly located in the pituitary gland and the brain. This blockade influences several endocrine and neurobiological pathways:

- Inhibition of ACTH Secretion : Studies have shown that this compound reduces the secretion of adrenocorticotropic hormone (ACTH) in response to stressors such as heat exposure. This indicates its role in modulating HPA axis activity, which is crucial for stress response regulation .

- Impact on Corticosterone Levels : Alongside ACTH reduction, this compound also affects corticosterone levels, further demonstrating its influence on stress-related hormonal pathways .

Effects on HPA Axis

A significant study investigating the effects of this compound on the HPA axis revealed that:

- Heat Exposure : In animal models exposed to high temperatures, administration of this compound resulted in decreased levels of intrapituitary V1bR while increasing circulating arginine vasopressin (AVP) concentrations. This suggests a compensatory mechanism where AVP levels rise due to reduced receptor activity .

- Correlation with Stress Hormones : A strong correlation was observed between blood ACTH and corticosterone levels, confirming that AVP plays a critical role in regulating ACTH secretion during stress .

Neuropsychiatric Implications

This compound's potential as an antidepressant has been explored through various animal models:

- Antidepressant Activity : In several studies, this compound demonstrated antidepressant-like effects by attenuating increases in plasma ACTH induced by hormonal stimulants. This suggests that V1bR antagonism may offer therapeutic benefits for mood disorders .

- Social Memory : Research indicates that blocking V1bR with this compound can impair social recognition memory, highlighting its role in social behaviors and neuropsychiatric disorders .

Case Studies

This compound is currently under clinical development for MDD. Key insights from recent trials include:

- Phase II Trials : The compound is being evaluated in Phase II clinical trials for its efficacy in treating MDD. Preliminary data suggest a 39% likelihood of transitioning to Phase III trials based on historical benchmarks for similar drugs .

- Safety Profile : Early findings indicate that this compound is generally well-tolerated among participants, with manageable side effects compared to existing treatments for depression .

Summary of Findings

The following table summarizes the biological activities and effects of this compound based on current research:

Propriétés

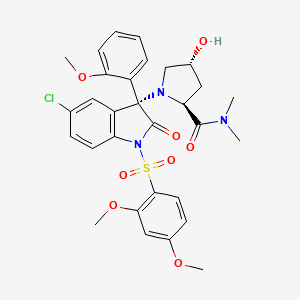

IUPAC Name |

(2S,4R)-1-[(3R)-5-chloro-1-(2,4-dimethoxyphenyl)sulfonyl-3-(2-methoxyphenyl)-2-oxoindol-3-yl]-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32ClN3O8S/c1-32(2)28(36)24-15-19(35)17-33(24)30(21-8-6-7-9-25(21)41-4)22-14-18(31)10-12-23(22)34(29(30)37)43(38,39)27-13-11-20(40-3)16-26(27)42-5/h6-14,16,19,24,35H,15,17H2,1-5H3/t19-,24+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXZWIIMWNEOGJ-WEWKHQNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CC(CN1C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1C[C@H](CN1[C@]2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32ClN3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047358 | |

| Record name | Nelivaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439687-69-1 | |

| Record name | (2S,4R)-1-[(3R)-5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439687-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nelivaptan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439687691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nelivaptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12643 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nelivaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 439687-69-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NELIVAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TY57MQ4OA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.